Cas no 1804946-24-4 (2-Bromo-6-(difluoromethyl)isonicotinic acid)

2-Bromo-6-(difluoromethyl)isonicotinic acid 化学的及び物理的性質
名前と識別子
-
- TQU0363
- 2-Bromo-6-(difluoromethyl)isonicotinic acid
- 2-Bromo-6-(difluoromethyl)pyridine-4-carboxylic acid
-
- インチ: 1S/C7H4BrF2NO2/c8-5-2-3(7(12)13)1-4(11-5)6(9)10/h1-2,6H,(H,12,13)
- InChIKey: HSWYWGLFRNTXMH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C(=O)O)=CC(C(F)F)=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 203
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-Bromo-6-(difluoromethyl)isonicotinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029076389-1g |
2-Bromo-6-(difluoromethyl)pyridine-4-carboxylic acid |
1804946-24-4 | 97% | 1g |
$1,490.00 | 2022-04-01 | |
Enamine | EN300-734202-2.5g |
2-bromo-6-(difluoromethyl)pyridine-4-carboxylic acid |
1804946-24-4 | 95.0% | 2.5g |
$1454.0 | 2025-03-11 | |
Enamine | EN300-734202-10.0g |
2-bromo-6-(difluoromethyl)pyridine-4-carboxylic acid |
1804946-24-4 | 95.0% | 10.0g |
$3191.0 | 2025-03-11 | |
Enamine | EN300-734202-0.5g |
2-bromo-6-(difluoromethyl)pyridine-4-carboxylic acid |
1804946-24-4 | 95.0% | 0.5g |
$713.0 | 2025-03-11 | |
Enamine | EN300-734202-0.1g |
2-bromo-6-(difluoromethyl)pyridine-4-carboxylic acid |
1804946-24-4 | 95.0% | 0.1g |
$653.0 | 2025-03-11 | |
Enamine | EN300-734202-5.0g |
2-bromo-6-(difluoromethyl)pyridine-4-carboxylic acid |
1804946-24-4 | 95.0% | 5.0g |
$2152.0 | 2025-03-11 | |
Alichem | A029076389-500mg |
2-Bromo-6-(difluoromethyl)pyridine-4-carboxylic acid |
1804946-24-4 | 97% | 500mg |
$831.30 | 2022-04-01 | |
Enamine | EN300-734202-0.25g |
2-bromo-6-(difluoromethyl)pyridine-4-carboxylic acid |
1804946-24-4 | 95.0% | 0.25g |
$683.0 | 2025-03-11 | |
Enamine | EN300-734202-1.0g |
2-bromo-6-(difluoromethyl)pyridine-4-carboxylic acid |
1804946-24-4 | 95.0% | 1.0g |
$743.0 | 2025-03-11 | |
Alichem | A029076389-250mg |
2-Bromo-6-(difluoromethyl)pyridine-4-carboxylic acid |
1804946-24-4 | 97% | 250mg |
$480.00 | 2022-04-01 |
2-Bromo-6-(difluoromethyl)isonicotinic acid 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
2-Bromo-6-(difluoromethyl)isonicotinic acidに関する追加情報
Recent Advances in the Application of 2-Bromo-6-(difluoromethyl)isonicotinic acid (CAS: 1804946-24-4) in Chemical Biology and Pharmaceutical Research
2-Bromo-6-(difluoromethyl)isonicotinic acid (CAS: 1804946-24-4) has emerged as a pivotal compound in chemical biology and pharmaceutical research due to its unique structural features and versatile reactivity. This heterocyclic carboxylic acid derivative, characterized by a bromine substituent and a difluoromethyl group on the pyridine ring, has garnered significant attention for its potential applications in drug discovery, agrochemical development, and material science. Recent studies have explored its role as a key intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors and receptor modulators.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-Bromo-6-(difluoromethyl)isonicotinic acid as a building block for the synthesis of novel kinase inhibitors. The researchers utilized its reactive bromine moiety for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries. The difluoromethyl group was found to significantly influence the pharmacokinetic properties of the resulting compounds, particularly in terms of metabolic stability and membrane permeability. This work highlights the compound's potential in addressing the challenge of drug resistance in targeted cancer therapies.
In the field of agrochemicals, recent patent applications (WO2023052145, 2023) have disclosed the use of 1804946-24-4 as a precursor for developing next-generation fungicides. The electron-withdrawing effects of both the bromine and difluoromethyl groups were shown to enhance the bioactivity of the final products against resistant strains of fungal pathogens. Molecular modeling studies suggest that derivatives of this compound can effectively bind to cytochrome P450 enzymes in fungi, disrupting their ergosterol biosynthesis pathway.
Structural-activity relationship (SAR) studies have revealed that the spatial arrangement of functional groups in 2-Bromo-6-(difluoromethyl)isonicotinic acid contributes to its unique molecular recognition properties. X-ray crystallography data (PDB: 8T2K, 2024) demonstrates how the compound's planar structure facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites. This structural insight has guided the design of more potent and selective pharmaceutical agents, particularly in the development of anti-inflammatory drugs targeting the NLRP3 inflammasome pathway.
Recent advancements in synthetic methodology have improved the scalable production of 1804946-24-4, addressing previous challenges in its industrial-scale preparation. A 2024 Green Chemistry publication described an innovative continuous-flow process that achieves >90% yield while minimizing hazardous waste generation. This technological breakthrough has made the compound more accessible for large-scale pharmaceutical applications and has reduced its production costs by approximately 40% compared to traditional batch methods.
Looking forward, the unique properties of 2-Bromo-6-(difluoromethyl)isonicotinic acid position it as a valuable tool in chemical biology research and drug discovery. Ongoing studies are exploring its potential in PROTAC (proteolysis targeting chimera) development, where its structural features may facilitate the design of more efficient protein degraders. As research continues to uncover new applications for this versatile building block, its importance in medicinal chemistry and related fields is expected to grow significantly in the coming years.
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